Enitociclib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

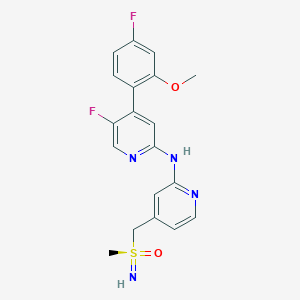

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and activation of transcription factors, including MYC. This compound has shown potential in treating various hematologic cancers, particularly those characterized by MYC overexpression, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL) and other non-Hodgkin lymphomas .

Preparation Methods

The synthesis of Enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed, the compound’s preparation typically involves:

Formation of the core structure: This involves the synthesis of the pyridine and phenyl rings, which are crucial components of this compound.

Functional group modifications: Introduction of functional groups such as fluorine and methoxy groups to enhance the compound’s activity and selectivity.

Final assembly: Coupling of the core structure with other intermediates under controlled conditions to yield the final product

Chemical Reactions Analysis

Enitociclib undergoes various chemical reactions, including:

Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.

Substitution reactions: Common reagents such as halogens and alkyl groups can be introduced to modify the compound’s properties.

Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions

Scientific Research Applications

Enitociclib has a wide range of scientific research applications, including:

Mechanism of Action

Enitociclib exerts its effects by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation and activation of RNA polymerase II. This leads to the downregulation of transcription factors such as MYC and MCL1, resulting in cell cycle arrest and apoptosis. The compound’s ability to selectively target CDK9 makes it a promising therapeutic agent for cancers characterized by MYC overexpression .

Comparison with Similar Compounds

Enitociclib is compared with other CDK9 inhibitors such as atuveciclib and KB-0742. While all these compounds target CDK9, this compound is unique in its selectivity and potency, particularly in MYC-driven cancers. Similar compounds include:

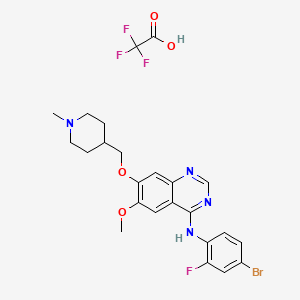

Atuveciclib: Another CDK9 inhibitor with a different selectivity profile.

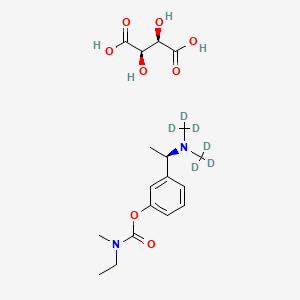

KB-0742: A CDK9 inhibitor with distinct pharmacokinetic properties

This compound’s unique selectivity and efficacy in targeting MYC-driven cancers make it a valuable addition to the arsenal of therapeutic agents for hematologic malignancies.

Properties

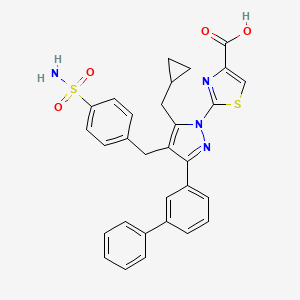

CAS No. |

1610408-97-3 |

|---|---|

Molecular Formula |

C19H18F2N4O2S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1 |

InChI Key |

YZCUMZWULWOUMD-NDEPHWFRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)

![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)

![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)

![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)

![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)